Compound Description: This broad class of compounds shares the core dihydropyridazin-3(2H)-one structure with the target compound. They are characterized by a methyl group at the 6-position and an aryl group at the 2-position. The specific derivatives discussed in the provided research [] were synthesized using a variety of phenylhydrazines with different substituents, exploring the impact of these changes on reactivity and yield.
Relevance: These derivatives are structurally similar to 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one due to the shared 6-methyl-2,3-dihydropyridazin-3-one core structure. The key difference lies in the substituent at the 2-position, where the target compound has a cyclobutyl group instead of the aryl groups present in these derivatives. This comparison highlights the structural diversity possible within this class of compounds and its potential impact on biological activity. The presence of a cyclic substituent in the target compound could lead to altered physicochemical properties and interactions with biological targets compared to the aryl-substituted derivatives.
Compound Description: This family of compounds is characterized by a methyl group at the 4-position and various substituted aryl groups at the 6-position of the dihydropyridazin-3-one scaffold. These compounds were synthesized and evaluated for their hypotensive activity in normotensive rats [].
Relevance: These derivatives are structurally related to 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one through the shared dihydropyridazin-3-one core. They differ in the position of the methyl substituent (4-position vs. 5-position) and the nature of the substituent at the 6-position (substituted aryl groups vs. cyclobutyl). The variation in substituent positions emphasizes the importance of regioisomerism in influencing biological activities. Additionally, comparing the pharmacological effects of these aryl-substituted derivatives with the cyclobutyl-substituted target compound could provide valuable insights into structure-activity relationships.
Compound Description: OR-1855 is a metabolite of the heart-failure drug levosimendan [, ]. This compound possesses a chiral center and exhibits vasodilatory effects, attributed to its rapid conversion to another levosimendan metabolite, OR-1896 [].
Relevance: OR-1855 shares the 5-methyl-2,3-dihydropyridazin-3(2H)-one moiety with 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one. The critical difference lies in the 6-position substituent, with OR-1855 featuring a (R)-4-aminophenyl group and the target compound having a cyclobutyl group. This comparison underscores the impact of substituent variations on both the pharmacological activity and metabolic fate of dihydropyridazin-3-one derivatives. Investigating the potential cardiovascular effects of the target compound in light of OR-1855's vasodilatory properties could be a promising area of research. ,
Compound Description: This group consists of bis(azinone) compounds featuring two 3-oxo-2,3-dihydropyridazin-6-yl units linked by a 1,4-phenylene spacer. These compounds were synthesized and shown to act as potent phosphodiesterase III (PDE III) inhibitors and inodilators []. The most potent derivative within this series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one, which demonstrated significant inotropic and vasodilator effects.
Relevance: While these compounds are structurally distinct from 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one, they share the common pharmacophore of a dihydropyridazin-3-one ring. The presence of a second dihydropyridazinone ring and a phenyl linker in these analogues emphasizes the potential for developing compounds with enhanced potency and selectivity by modifying and extending the core structure. Examining whether the target compound, with its single dihydropyridazinone ring and cyclobutyl substituent, exhibits any PDE III inhibitory or inodilator activity could reveal valuable information about the structure-activity relationships within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.